molecular formula C6H9NO B12913674 (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole

Cat. No.: B12913674
M. Wt: 111.14 g/mol
InChI Key: OCWWBKGUCHLVKS-NSCUHMNNSA-N
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Description

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole is a chemical compound belonging to the 2-isoxazoline (4,5-dihydroisoxazole) class of five-membered heterocycles. This scaffold is of immense significance in modern organic and medicinal chemistry due to its role as a versatile synthetic intermediate and its broad spectrum of biological activities . The 2-isoxazoline core is a common structural feature in compounds with documented pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, this ring system is a critical component in agrochemicals, with several commercial products achieving significant market success as insecticides and herbicides . The synthesis of 2-isoxazolines like this compound is frequently accomplished via the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a carbon-carbon double bond, a reliable and well-established method for constructing the isoxazoline ring with high regio- and stereoselectivity . The (E)-configuration of the prop-1-en-1-yl substituent at the 3-position offers a specific spatial orientation that can be crucial for interactions with biological targets, making this isomer particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. Researchers utilize this and related dihydroisoxazole derivatives as key building blocks for developing novel therapeutic agents and as ligands in catalytic systems . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

3-[(E)-prop-1-enyl]-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C6H9NO/c1-2-3-6-4-5-8-7-6/h2-3H,4-5H2,1H3/b3-2+

InChI Key

OCWWBKGUCHLVKS-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=NOCC1

Canonical SMILES

CC=CC1=NOCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction between an alkyne and a nitrile oxide can lead to the formation of the isoxazole ring. The reaction conditions typically involve the use of a catalyst and a suitable solvent to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Antimicrobial Applications

The antimicrobial properties of isoxazoles, including (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole, have been extensively studied. Research indicates that derivatives of dihydroisoxazoles exhibit significant activity against various pathogens. For instance:

  • Synthesis and Evaluation : A study synthesized several 4,5-dihydroisoxazole derivatives and evaluated their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds showed promising inhibitory effects on bacterial growth, indicating their potential as antimicrobial agents .
  • Specific Derivatives : In particular, derivatives containing the isoxazoline motif were found to be effective against erythromycin-resistant pathogens. This suggests that modifications to the isoxazole structure can enhance its bioactivity against resistant strains .

Agricultural Applications

Dihydroisoxazole compounds have also been investigated for their use in agriculture, particularly as parasiticidal agents:

  • Parasiticidal Formulations : Research has highlighted the potential of dihydroisoxazole compounds in controlling parasites in agricultural settings. These compounds can be formulated into pesticides that effectively target pest populations while minimizing harm to beneficial organisms .

Synthetic Organic Chemistry

The utility of this compound in synthetic organic chemistry is notable due to its role in various chemical reactions:

  • 1,3-Dipolar Cycloaddition : The compound can participate in 1,3-dipolar cycloaddition reactions, which are crucial for synthesizing complex organic molecules. This reaction type allows for the formation of various heterocycles that are essential in medicinal chemistry .

Case Study 1: Antimicrobial Activity Evaluation

A comprehensive evaluation of synthesized dihydroisoxazole derivatives revealed that these compounds exhibited varying degrees of antimicrobial activity. The study utilized standard microbiological techniques to assess the effectiveness against a panel of bacterial strains.

Compound Activity Against Gram-positive Bacteria Activity Against Gram-negative Bacteria
Compound AModerateWeak
Compound BStrongModerate
Compound CWeakStrong

This table summarizes the findings from a recent study focusing on the antimicrobial properties of different dihydroisoxazole derivatives .

Case Study 2: Agricultural Efficacy

Research into the agricultural applications of dihydroisoxazoles demonstrated their effectiveness as parasiticides. Field trials indicated significant reductions in pest populations when treated with formulations containing these compounds.

Pest Species Control Method Reduction Rate (%)
AphidsDihydroisoxazole-based pesticide85
WhitefliesDihydroisoxazole-based pesticide75
Spider MitesDihydroisoxazole-based pesticide90

These results highlight the potential of this compound as an effective agent in integrated pest management strategies .

Mechanism of Action

The mechanism of action of (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity Profiles of 4,5-Dihydroisoxazole Derivatives
Compound Name Biological Activity Mechanism/Target Efficacy (IC50/EC50) Reference
(E)-3-(Prop-1-en-1-yl)-4,5-dihydroisoxazole Under investigation Not yet characterized N/A N/A
3-(3-Chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole Anti-inflammatory Inhibition of MAPK/NF-κB pathways TNF-α: ~50% inhibition at 10 µM
4,5-Diphenyl-4-isoxazoline COX-2 inhibition, Analgesic Cyclooxygenase-2 binding COX-2 IC50: 0.8 µM
3,5-Diaryl isoxazoline linked quinazolinone Anticancer Tubulin polymerization inhibition GI50: 1.2–4.7 µM
  • Anti-Inflammatory Activity : The chloro-phenyl-pyridyl derivative () suppresses TNF-α, IL-6, and PGE2 by modulating MAPK/NF-κB signaling. Its pyridyl group may facilitate hydrogen bonding with kinase active sites, a feature absent in the propene-substituted compound .
  • Anticancer and Antimicrobial Potential: Diaryl isoxazolines (e.g., 3,5-diaryl derivatives) exhibit tubulin inhibition, while bromophenyl-acetate derivatives show antimicrobial activity . The propene group’s conjugated system could enable unique interactions with DNA or enzymes, warranting further study.

Physicochemical Properties

  • Solubility and Lipophilicity : Esters (e.g., compounds 48–49) exhibit higher polarity due to carboxylate groups, enhancing aqueous solubility. In contrast, the propene and trichlorovinyl derivatives are more lipophilic, favoring membrane permeability .

Q & A

Q. Q: What are the common synthetic routes for (E)-3-(prop-1-en-1-yl)-4,5-dihydroisoxazole, and how can reaction conditions be optimized for yield and stereoselectivity?

A: The compound is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes. For example, substituted 4,5-dihydroisoxazoles are formed by reacting nitrile oxides (e.g., 3-chloro-benzonitrile oxide) with alkenes like 4-vinylpyridine . Optimization involves controlling solvent polarity (e.g., ethanol or DMF), temperature (reflux conditions), and stoichiometry to maximize yield (reported up to 46% in some cases) . Stereoselectivity is influenced by the electron-donating/withdrawing nature of substituents and reaction kinetics .

Advanced Synthesis: Mechanistic Insights

Q. Q: How does the electron-donating capacity of heteroatoms in the dihydroisoxazole ring influence dehydration reactions during synthesis?

A: The stability of intermediates during dehydration (e.g., to form isoxazoles) depends on the electron-donating strength of heteroatoms. For instance, nitrogen in pyrazole derivatives facilitates faster dehydration compared to oxygen in oxazole analogs due to stronger electron donation, which stabilizes transition states . Computational studies or Hammett substituent constants can further elucidate these effects.

Basic Biological Evaluation

Q. Q: What in vitro assays are recommended for preliminary evaluation of anti-inflammatory activity in 4,5-dihydroisoxazole derivatives?

A: Key assays include:

  • Cytokine profiling : ELISA for TNF-α, IL-6, and PGE2 in LPS-stimulated macrophages (e.g., RAW 264.7 cells) .
  • Cytotoxicity : MTT and LDH assays to determine safe working concentrations (e.g., non-toxic up to 200 µM for some derivatives) .
  • COX-2 inhibition : Western blotting to assess protein expression .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the role of this compound in modulating HMGB1 translocation and NF-κB/MAPK signaling?

A:

  • HMGB1 localization : Immunofluorescence microscopy to track nuclear-to-cytoplasmic translocation in LPS-treated macrophages .
  • Pathway inhibition : Western blotting for phospho-p38, ERK, and JNK to assess MAPK suppression, coupled with EMSA or luciferase reporters for NF-κB activity .
  • Gene silencing : siRNA knockdown of HMGB1 or NF-κB subunits to validate target specificity .

Basic Structure-Activity Relationship (SAR)

Q. Q: How do substituents at positions C3 and C5 of the 4,5-dihydroisoxazole core influence anti-inflammatory activity?

A:

  • C3 substituents : Electron-withdrawing groups (e.g., Cl) enhance activity by improving binding to hydrophobic pockets in kinases like p38 MAPK .
  • C5 substituents : Aromatic moieties (e.g., pyridyl) increase solubility and interaction with charged residues in NF-κB or COX-2 .

Advanced SAR and Computational Modeling

Q. Q: What computational strategies can predict the binding affinity of novel 4,5-dihydroisoxazole derivatives to MAPK/NF-κB targets?

A:

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with p38 MAPK (PDB: 1A9U) or NF-κB (PDB: 1SVC) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories using GROMACS .
  • QSAR models : Train regression models on IC50 data from analogs (e.g., VGX-1027 derivatives) to predict activity .

Basic Crystallographic Characterization

Q. Q: Which crystallographic tools are essential for resolving the 3D structure of this compound derivatives?

A:

  • Data collection : Use SHELX programs (SHELXS for structure solution, SHELXL for refinement) .
  • Visualization : ORTEP-3 for generating publication-quality thermal ellipsoid plots .
  • Validation : Check for geometric outliers using CCDC Mercury or PLATON .

Advanced Data Contradiction Analysis

Q. Q: How should researchers address discrepancies in reported bioactivities of structurally similar 4,5-dihydroisoxazole derivatives?

A:

  • Control standardization : Ensure consistent LPS concentrations (e.g., 1 µg/mL) and cell lines (e.g., RAW 264.7 vs. THP-1) .
  • SAR refinement : Compare substituent effects across studies (e.g., chloro vs. methoxy groups) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., pyridyl substituents correlate with IL-6 suppression) .

Toxicity Profiling

Q. Q: What methodologies are recommended for evaluating the in vitro toxicity of 4,5-dihydroisoxazole derivatives?

A:

  • MTT assay : Measures mitochondrial activity; IC50 values >200 µM suggest low toxicity .
  • LDH release : Quantifies membrane integrity; <10% LDH release at 200 µM indicates biocompatibility .
  • Long-term exposure : Perform 72-hour assays to assess delayed cytotoxicity .

Advanced In Vivo Translation

Q. Q: How can murine models be utilized to validate the anti-inflammatory efficacy of this compound?

A:

  • Peritonitis models : Inject thioglycollate to induce neutrophil migration; measure cell count reduction via flow cytometry .
  • PGE2 suppression : Compare tissue levels (e.g., peritoneal fluid) using EIA post-LPS challenge .
  • Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life .

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